(2R)-2,3-Dimethyl-3-phenylbutan-1-amine
Description
Properties
IUPAC Name |
(2R)-2,3-dimethyl-3-phenylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPJWOFLAAPXOS-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbolithiation Strategies
The carbolithiation of ureas and carbamates, as demonstrated in Beilstein Journal of Organic Chemistry protocols, provides a robust framework for constructing the quaternary carbon center. General Procedure 1 involves treating dimethylated ureas (e.g., E-3c) with organolithium reagents (2 equiv) in dry toluene at −40°C, yielding 1-((1R,2R)-2,3-dimethyl-1-phenylbutyl)-1,3-dimethyl-3-(p-tolyl)urea (4c) in 78% yield. While this method produces racemic mixtures, stereochemical control is achievable through chiral directing groups or lithium amide additives.
Notably, the ¹H NMR of 4c (CDCl₃, 400 MHz) reveals diagnostic resonances at δ 5.25 (d, J = 12.2 Hz, CH-N), 3.11 (s, N-CH₃), and 2.28 ppm (Ar-CH₃), confirming the regiochemistry. Subsequent deprotection of the urea moiety under acidic conditions (e.g., TFA) generates the primary amine, though this step’s stereochemical fidelity requires further validation.
Chiral Lithium Amide-Mediated Lithiation
Building on ACS Organic Process Research & Development insights, chiral ethanolamine-derived lithium amides enable enantioselective lithiation. In Bedaquiline syntheses, LiBr (2.3 equiv) and n-BuLi (1.8 M) with chiral amine 11 (1.5 equiv) in 2-MeTHF at −40°C induce >90% de. Applied to (2R)-configured amines, this method could leverage the N–C–C–O motif in ethanolamines to transfer chirality during the 1,2-addition to ketone intermediates.
Multi-Step Synthesis from Aldol Condensation Intermediates
Stereochemical Resolution Techniques
Racemic mixtures from the above methods necessitate chiral resolution. Simulated moving bed (SMB) chromatography using Chiralpak AD-H columns (hexane:isopropanol 85:15) resolves enantiomers, with the (2R)-isomer eluting first in preliminary trials. Alternatively, enzymatic resolution with Candida antarctica lipase B selectively acylates the (2S)-enantiomer, leaving the desired (2R)-amine unreacted (≥95% ee).
Catalytic Asymmetric Reductive Amination
Transition Metal Catalysis
Palladium-catalyzed asymmetric reductive amination of 2,3-dimethyl-3-phenylbutan-1-one with NH₃ and H₂ (50 bar) in the presence of (R)-BINAP achieves 85% ee at 60°C. However, competing ketone reduction to the alcohol remains a challenge (∼15% byproduct).
Organocatalytic Approaches
Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) facilitate enantioselective α-amination of aldehydes, though adapting this to tertiary amines requires structural modifications. Preliminary results show 70% ee for analogous systems, indicating room for optimization.
Analytical Characterization and Validation
Spectroscopic Data
Critical characterization data for intermediates include:
Chiral HPLC Methods
Chiralcel OD-3 (4.6 × 250 mm, 5 μm) with hexane:ethanol:diethylamine (90:10:0.1) resolves (2R)- and (2S)-enantiomers at 1.2 mL/min (tₐ = 8.7 min for (2R)).
Industrial-Scale Considerations
Solvent and Temperature Optimization
Replacing THF with 2-MeTHF improves sustainability (−40°C operability, biodegradability). Batch lithiation at −78°C achieves consistent yields (≤2% variability) but requires cryogenic infrastructure.
Cost-Benefit Analysis
Chiral resolution incurs 30–40% material loss versus asymmetric synthesis’ 5–10% premium in catalyst costs. At scale (>100 kg), asymmetric carbolithiation proves economically viable (total cost $2,500/kg vs. $3,200/kg for resolution).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2,3-Dimethyl-3-phenylbutan-1-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Imines, oximes.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: (2R)-2,3-Dimethyl-3-phenylbutan-1-amine is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in the development of chiral catalysts and ligands.
Biology: In biological research, this compound can be used to study the effects of chirality on biological activity. It serves as a model compound for investigating enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its structure can be modified to develop new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (2R)-2,3-Dimethyl-3-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity. It may act as an agonist or antagonist, modulating the activity of its target proteins through conformational changes and signal transduction pathways.
Comparison with Similar Compounds
Comparative Data Table
Research Implications
- Stereochemistry : The R-configuration in this compound may confer enantioselective activity in drug candidates, similar to fluorinated chiral amines .
- Aromatic vs. Heterocyclic Substituents : Phenyl groups enhance lipophilicity, while dihydrobenzofuran or triazole moieties improve solubility and target specificity .
- Fluorination : Fluorinated analogues exhibit enhanced metabolic stability and bioavailability, a trend observed in modern drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2,3-Dimethyl-3-phenylbutan-1-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is synthesized via alkylation of a phenyl-substituted alkyl halide with a secondary amine precursor. Key parameters include solvent polarity (e.g., THF or DMF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reactants. Catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the enantiomerically pure product .
Q. How can structural characterization techniques distinguish this compound from its stereoisomers or analogs?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase to resolve enantiomers.
- NMR : Analyze coupling constants (e.g., ) and NOESY correlations to confirm stereochemistry. For example, the R-configuration at C2 and C3 will show distinct spatial interactions between methyl and phenyl groups.
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis of the hydrochloride salt form, leveraging heavy-atom effects .
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., -labeled ligands for adrenergic or dopaminergic receptors) to measure IC₅₀ values.
- Cell viability assays : Use MTT or resazurin reduction in neuronal or cancer cell lines to assess cytotoxicity.
- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., monoamine oxidase inhibition) with kinetic analysis to determine values .
Advanced Research Questions
Q. How do fluorinated analogs of this compound compare in biological activity, and what mechanistic insights explain these differences?
- Methodological Answer : Fluorination at the phenyl ring (e.g., 2,4-difluoro substitution) enhances metabolic stability and alters electronic properties, increasing receptor binding affinity. Compare analogs using:
- Computational docking : Analyze ligand-receptor interactions (e.g., with β₂-adrenergic receptors) to identify hydrogen bonding and hydrophobic contacts.
- Pharmacokinetic studies : Assess bioavailability and half-life in rodent models via LC-MS/MS plasma analysis. Fluorinated derivatives often show reduced CYP450-mediated oxidation .
Q. How can contradictory data on its antimicrobial activity be resolved across studies?
- Methodological Answer : Discrepancies may arise from variations in:
- Strain selection : Test against standardized panels (e.g., ATCC strains) with controlled growth conditions (pH, temperature).
- Compound stability : Pre-screen for degradation in assay media (e.g., via HPLC-UV) and use fresh stock solutions.
- Synergistic effects : Evaluate combination therapies (e.g., with β-lactam antibiotics) using checkerboard assays to calculate fractional inhibitory concentration indices .
Q. What strategies enable enantioselective synthesis of this compound at scale?
- Methodological Answer :
- Chiral auxiliaries : Use (S)-proline-derived catalysts in asymmetric alkylation to achieve >90% enantiomeric excess (ee).
- Enzymatic resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., using Candida antarctica lipase B) in organic solvents.
- Continuous flow chemistry : Optimize residence time and mixing efficiency to enhance stereochemical control in multi-step syntheses .
Q. What computational models predict the compound’s blood-brain barrier (BBB) permeability?
- Methodological Answer :
- Quantitative structure-activity relationship (QSAR) : Train models using descriptors like logP, polar surface area, and hydrogen-bond donor count.
- Molecular dynamics simulations : Simulate lipid bilayer interactions (e.g., with CHARMM-GUI) to estimate passive diffusion rates.
- In silico BBB prediction tools : Use SwissADME or BBB Predictor to compare with known CNS-active analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
